molecular formula C11H21NO2 B13232635 4-[(3-Methylbutoxy)methyl]piperidin-2-one

4-[(3-Methylbutoxy)methyl]piperidin-2-one

Cat. No.: B13232635
M. Wt: 199.29 g/mol
InChI Key: KFUMEBSTICGMIU-UHFFFAOYSA-N
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Description

4-[(3-Methylbutoxy)methyl]piperidin-2-one is a piperidine derivative with the molecular formula C11H21NO2. Piperidine derivatives are significant in the pharmaceutical industry due to their presence in various classes of pharmaceuticals and natural alkaloids

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-[(3-Methylbutoxy)methyl]piperidin-2-one typically involves the alkylation of piperidin-2-one with 3-methylbutyl bromide under basic conditions. The reaction is carried out in the presence of a base such as sodium hydride or potassium carbonate, which facilitates the nucleophilic substitution reaction .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired compound .

Chemical Reactions Analysis

Types of Reactions: 4-[(3-Methylbutoxy)methyl]piperidin-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

4-[(3-Methylbutoxy)methyl]piperidin-2-one has diverse applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential as a pharmaceutical agent due to its structural similarity to other bioactive piperidine derivatives.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 4-[(3-Methylbutoxy)methyl]piperidin-2-one involves its interaction with specific molecular targets. The compound may act on enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

    Piperidine: A basic structure with a six-membered ring containing one nitrogen atom.

    Piperidin-2-one: A ketone derivative of piperidine.

    3-Methylpiperidin-2-one: A methyl-substituted piperidin-2-one

Uniqueness: 4-[(3-Methylbutoxy)methyl]piperidin-2-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its butoxy group enhances its lipophilicity and potential interactions with biological membranes, making it a valuable compound for various applications .

Properties

Molecular Formula

C11H21NO2

Molecular Weight

199.29 g/mol

IUPAC Name

4-(3-methylbutoxymethyl)piperidin-2-one

InChI

InChI=1S/C11H21NO2/c1-9(2)4-6-14-8-10-3-5-12-11(13)7-10/h9-10H,3-8H2,1-2H3,(H,12,13)

InChI Key

KFUMEBSTICGMIU-UHFFFAOYSA-N

Canonical SMILES

CC(C)CCOCC1CCNC(=O)C1

Origin of Product

United States

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